tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry due to its structural features that can interact with biological targets.
The compound is cataloged under various identifiers, including CAS number 1801766-78-8, and has been referenced in chemical databases such as PubChem and BenchChem. The molecular formula is with a molecular weight of approximately 374.54 g/mol.
This compound can be classified as a spiro compound and belongs to the category of azaspiro compounds, which are known for their diverse biological activities. Its specific structure makes it a candidate for further research in drug development and synthesis.
The synthesis of tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate typically involves several key steps:
The synthesis may involve multiple steps, including:
The molecular structure of tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate features a spirocyclic arrangement that includes:
Key structural data includes:
tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate can undergo various chemical reactions:
The choice of reagents and conditions (e.g., temperature, solvent) is crucial for achieving desired reaction outcomes, including yield and selectivity.
The mechanism of action for tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate involves interactions with specific biological targets:
The physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that these properties make it suitable for further pharmacological evaluation.
tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate has potential applications in scientific research, particularly in:
The construction of the 2-oxa-8-azaspiro[4.5]decane framework relies on specialized cyclization techniques to establish its spirocyclic architecture. The most efficient approaches include:
Dieckmann-Type Cyclization: This intramolecular condensation employs diethyl 4-oxopiperidine-1,3-dicarboxylate precursors under high-dilution conditions. Cyclization yields the spiro[4.5]decane core with the critical oxygen atom positioned at the 2-position. Subsequent decarboxylation and reduction steps generate the 2-oxa-8-azaspiro[4.5]decane structure, confirmed by mass spectral data (molecular formula: C₈H₁₅NO for free base; CAS 176-69-2) [5].
Ketone-Based Spiroannulation: Alternative routes utilize tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 203662-19-5) as a key intermediate. The ketone functionality at the 3-position enables reductive amination for later aminomethyl installation. Canonical SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)COC(=O)C2 [3] [7].
Cyclocondensation of 1,4-Dicarbonyls: Piperidine derivatives bearing ω-haloalkyl ketones undergo base-mediated cyclization to form the spirocyclic ether linkage. This method demonstrates scalability (>10 g) but requires rigorous temperature control (0–5°C) to suppress oligomer formation [5] [8].
Table 1: Core Assembly Methods for 2-Oxa-8-Azaspiro[4.5]Decane Derivatives
Method | Key Intermediate | CAS Number | Yield (%) | Molecular Formula |
---|---|---|---|---|
Dieckmann Cyclization | 2-Oxa-8-azaspiro[4.5]decane·HCl | 479195-19-2 | 65–78 | C₈H₁₆ClNO |
Ketone Spiroannulation | tert-Butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | 203662-19-5 | 82 | C₁₃H₂₁NO₄ |
Cyclocondensation | 4-(3-Chloropropyl)piperidin-4-ol | N/A | 58 | C₈H₁₆ClNO |
Installation of the aminomethyl group at the 3-position necessitates precise protecting group orchestration to avoid side reactions:
Table 2: Protecting Group Strategies for Aminomethyl Functionalization
Strategy | Protecting Group | Deprotection Conditions | Intermediate CAS | Purity (%) |
---|---|---|---|---|
Direct Reductive Amination | None | Not applicable | 2171821-21-7 | >95 |
Phthalimide Route | Phthalimido | Hydrazine hydrate, reflux | 1268520-21-3 | 98 |
Boc Retention | tert-Butoxycarbonyl | Acidolysis (TFA) | 1160246-90-1 | 97 |
The Boc-protected intermediate serves as the penultimate precursor to the oxalate salt. Key synthetic routes exhibit distinct advantages:
Carbamate Alkylation: Reacting 2-oxa-8-azaspiro[4.5]decane (CAS 176-69-2) with di-tert-butyl dicarbonate in THF installs the Boc group quantitatively. Subsequent C-alkylation with N-protected bromoacetamide introduces the aminomethyl precursor. While straightforward, this method risks N- versus O-alkylation regioselectivity issues (20% O-alkylation byproducts) [5] [7].
Ketone Reductive Amination: Starting from tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 203662-19-5), reductive amination achieves direct aminomethyl installation without competing alkylation. The carbonyl’s inherent electrophilicity drives site-specific modification. SMILES: O=C(OC(C)(C)C)N(CC1)CCC12OC(CC2)=O [3] [7].
Resin-Bound Synthesis: Solid-phase approaches using Wang resin-linked intermediates enable microwave-assisted amination (100°C, 20 min). Though scalable, final Boc deprotection requires acidic resins, complicating isolation of the free amine for oxalate formation [4].
Table 3: Synthesis Comparison of Boc-Protected Aminomethyl Intermediates
Method | Starting Material CAS | Reaction Steps | Overall Yield (%) | Key Limitation |
---|---|---|---|---|
Carbamate Alkylation | 176-69-2 | 3 | 45 | O-alkylation byproducts (20%) |
Ketone Reductive Amination | 203662-19-5 | 2 | 78 | Requires ketone purification |
Resin-Bound Synthesis | 479195-19-2 | 4 | 62 | Acidic deprotection required |
The stereogenicity at the 3-aminomethyl position demands meticulous reaction control:
Table 4: Stereochemical Optimization Parameters
Technique | Conditions | Diastereomeric/Enantiomeric Ratio | Temperature | Additive |
---|---|---|---|---|
Chelation-Controlled Reduction | NaBH(OAc)₃, Ti(OⁱPr)₄, CH₂Cl₂ | dr 95:5 | –40°C | Titanium(IV) isopropoxide |
Enzymatic Resolution | Penicillin G acylase, pH 7.4 buffer | ee >99% (S-isomer) | 25°C | None |
Directed Ortho-Lithiation | n-BuLi/(–)-sparteine, DMF | 89% ee | –78°C | (–)-Sparteine |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3